1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol
Overview
Description
1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol, also known as this compound, is a useful research compound. Its molecular formula is C5HF11O and its molecular weight is 286.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereomutation and Diastereomeric Stability
A study utilizing 1,1,1,3,3,4,4,4-octafluoro-2-phenyl-2-butanol as a base for synthesizing diastereomeric pairs of hydrophosphoranes revealed insights into the electronic properties of the oxygen atom in such compounds. The findings suggest that the electronic attributes of the pentafluoroethyl group are akin to those of the trifluoromethyl group, offering experimental evidence on the relative stability between O-apical and O-equatorial isomers, with the former being more stable by 13.7 kcal/mol (Jiang et al., 2008).
Radical Addition Reactions
Research on the photochemically initiated addition of 2-propanol to trifluoroethylene, yielding various fluorinated alcohols, elucidates the potential of 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol and its derivatives in synthesizing complex fluorinated structures (Fikar et al., 1996).
Fumigant Residue Determination
A method for determining residues of this compound, using gas chromatography, highlights its application in the agricultural sector, particularly in analyzing treated grains like wheat and peanuts for residual content, ensuring safety and compliance (Zehner & Simonaitis, 1985).
N,S-Heterocycles Synthesis
The reaction of octafluoro-2,3-epoxybutane with 2-aminothiophenol produced novel fluorocontaining N,S-heterocyclic compounds, showcasing the versatility of fluorinated compounds like this compound in synthesizing a wide range of chemically interesting and potentially useful heterocyclic structures (Saloutina et al., 2007).
Plasma Etching in Semiconductor Fabrication
A study on the impact of hydrofluorocarbon molecular structure on plasma etching of ultra-low-K dielectrics used in semiconductor fabrication underscores the importance of compounds like this compound. Such compounds serve as precursors for developing etching gases that can finely tune the etching process, crucial for manufacturing advanced electronic devices (Li et al., 2016).
Properties
IUPAC Name |
1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF11O/c6-2(7,5(14,15)16)1(17,3(8,9)10)4(11,12)13/h17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMFPLLMFQGGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF11O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210871 | |
Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-98-3 | |
Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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